1-Ethoxyphenazine
Description
Overview of the Phenazine (B1670421) Core Structure and its Significance in Nitrogen-Containing Heterocyclic Chemistry
The foundational structure of phenazine is a dibenzo[b,e]pyrazine, which consists of a pyrazine (B50134) ring fused to two benzene (B151609) rings. This tricyclic aromatic system is planar and contains two nitrogen atoms at positions 5 and 10. The arrangement of these nitrogen atoms within the delocalized π-electron system imparts unique electronic and physicochemical properties to the phenazine core.
Phenazines are a notable group of nitrogen-containing heterocycles, with a rich history of both natural and synthetic derivatives. Over 6,000 synthetic phenazine derivatives have been investigated, alongside more than 100 naturally occurring ones, which are primarily isolated from microorganisms like bacteria and actinomycetes. nih.gov The inherent properties of the phenazine nucleus, such as its redox activity and ability to intercalate with DNA, have made it a valuable pharmacophore in medicinal chemistry. wikipedia.org
Table 1: Properties of the Parent Phenazine Core
| Property | Value |
| Molecular Formula | C₁₂H₈N₂ |
| Molar Mass | 180.21 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 174-177 °C |
| Boiling Point | >360 °C |
| Solubility | Sparingly soluble in alcohol, insoluble in water |
Rationale for Academic Research Focus on Ethoxy-Substituted Phenazine Derivatives
The strategic placement of substituents onto the phenazine core is a common and effective method to modulate its biological activity and physical properties. Among the various possible modifications, the introduction of alkoxy groups, such as an ethoxy group (-OCH₂CH₃), has been a subject of significant academic inquiry.
The rationale for this focus is multifaceted. The introduction of an ethoxy group can significantly alter the electronic nature of the phenazine ring system. As an electron-donating group, it can influence the redox potential of the molecule, which is often linked to its biological activity. Furthermore, the steric and lipophilic character of the ethoxy group can impact how the molecule interacts with biological targets, such as enzymes or DNA. For instance, the presence and position of alkoxy groups on the phenazine scaffold have been shown to be crucial for the antitumor activity of certain derivatives. acs.org Research into alkoxy-substituted phenazines has also been driven by their potential applications in materials science, where their fluorescent properties can be fine-tuned by substitution. nih.gov
While extensive research has been conducted on various alkoxy-substituted phenazines, specific data and dedicated studies on 1-Ethoxyphenazine are notably scarce in publicly available literature. Much of the existing research tends to focus on di- or tetra-alkoxy substituted phenazines, or on isomers other than the 1-substituted variant. acs.orgnih.gov
Historical Context of Phenazine Research and its Evolution to Substituted Analogues
The history of phenazine research dates back to the 19th century, with the discovery of the first naturally occurring phenazine derivative, pyocyanin, in 1859. guidechem.com The parent phenazine compound was first synthesized in the late 19th century. Early research was largely focused on the isolation and structural elucidation of these colored compounds produced by bacteria.
A significant milestone in the synthesis of phenazines was the development of the Wohl-Aue reaction, first reported in 1901. This method traditionally involves the reaction of an aromatic amine with a nitroaromatic compound in the presence of a base and a reducing agent. wikipedia.orgresearchgate.net This and other classical methods, such as the condensation of catechols with o-phenylenediamines, paved the way for the creation of a vast library of phenazine derivatives. guidechem.com
The evolution of phenazine research has seen a progressive shift from the study of the parent compound and its naturally occurring derivatives to the rational design and synthesis of substituted analogues with tailored properties. This has been driven by advancements in synthetic organic chemistry, which have provided more sophisticated and regioselective methods for introducing functional groups onto the phenazine core. nih.gov The development of modern synthetic strategies, including palladium-catalyzed cross-coupling reactions, has enabled the synthesis of complex, unsymmetrically substituted phenazines that were previously inaccessible. acs.org This evolution continues today, with ongoing research into novel synthetic methodologies and the exploration of phenazine derivatives for a wide array of applications, from medicine to materials science. nih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-ethoxyphenazine |
InChI |
InChI=1S/C14H12N2O/c1-2-17-13-9-5-8-12-14(13)16-11-7-4-3-6-10(11)15-12/h3-9H,2H2,1H3 |
InChI Key |
ZNELEQPCAHGCJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=NC3=CC=CC=C3N=C21 |
Origin of Product |
United States |
Spectroscopic Characterization and Advanced Analytical Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation of 1-Ethoxyphenazine
A multi-faceted spectroscopic approach is indispensable for the complete structural elucidation of this compound, with each technique yielding specific and complementary information about the molecule's composition and architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for mapping the carbon-hydrogen framework of this compound. Analysis of ¹H and ¹³C NMR spectra reveals detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, the spectrum is expected to show a complex series of signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the seven protons on the phenazine (B1670421) core. The ethoxy group (-OCH₂CH₃) would display a characteristic triplet for the methyl (CH₃) protons at approximately δ 1.4 ppm and a quartet for the methylene (B1212753) (OCH₂) protons around δ 4.0 ppm, arising from spin-spin coupling. thermofisher.com
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum indicates the number of unique carbon environments. The spectrum for this compound would show distinct signals for the 12 aromatic carbons of the phenazine rings and two signals for the aliphatic carbons of the ethoxy substituent. The carbon attached to the oxygen (C-1) would be significantly shifted downfield due to the electronegativity of the oxygen atom.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Technique | Predicted Chemical Shift (δ) in ppm | Expected Multiplicity |
|---|---|---|---|
| Aromatic Protons | ¹H NMR | 7.5 - 8.5 | Multiplets, Doublets, Triplets |
| Methylene Protons (-OCH₂-) | ¹H NMR | ~4.0 | Quartet |
| Methyl Protons (-CH₃) | ¹H NMR | ~1.4 | Triplet |
| Aromatic Carbons | ¹³C NMR | 110 - 145 | Singlets |
| Methylene Carbon (-OCH₂-) | ¹³C NMR | ~65 | Singlet |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying the functional groups and characterizing the bonding within this compound. semanticscholar.orgacs.org
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the ethoxy group between 2850-3000 cm⁻¹, C=C and C=N stretching bands in the 1400-1650 cm⁻¹ region, and a strong C-O stretching band for the ether linkage, typically found in the 1000-1300 cm⁻¹ range. encyclopedia.pub
Raman Spectroscopy : As a complementary technique, Raman spectroscopy is particularly sensitive to the non-polar bonds and symmetric vibrations of the molecule. It would effectively probe the vibrations of the phenazine aromatic ring system. acs.org
Interactive Data Table: Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2850 - 3000 | IR, Raman |
| Aromatic Ring Stretch | C=C, C=N | 1400 - 1650 | IR, Raman |
The electronic properties of this compound are investigated using UV-Visible (UV-Vis) and fluorescence spectroscopy, which probe the electronic transitions within the molecule's extensive conjugated π-system. nih.gov
UV-Vis Spectroscopy : Phenazine and its derivatives typically exhibit strong absorption bands in the UV and visible regions of the electromagnetic spectrum due to π-π* and n-π* electronic transitions. nist.gov The introduction of the electron-donating ethoxy group on the phenazine core is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent phenazine molecule. nih.gov
Fluorescence Spectroscopy : Many phenazine derivatives are known to be fluorescent. nih.gov Upon excitation at a wavelength corresponding to an absorption band, this compound may emit light at a longer wavelength. The resulting fluorescence spectrum provides valuable information about the molecule's excited state and its potential applications in areas like sensing or imaging.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of this compound, allowing for the unambiguous confirmation of its molecular formula. The fragmentation pattern observed under electron ionization (EI) conditions offers structural clues. libretexts.org For aromatic compounds, the molecular ion peak is typically strong and prominent. whitman.eduyoutube.com Common fragmentation pathways for this compound could include the loss of an ethyl radical (M-29) or an ethoxy radical (M-45). youtube.com
Chemometric Approaches in Multivariate Spectroscopic Data Analysis of Phenazine Derivatives
Chemometrics applies mathematical and statistical methods to extract maximum information from chemical data. frontiersin.org When analyzing a series of phenazine derivatives or studying the behavior of this compound under various conditions, large and complex datasets are often generated from techniques like IR or UV-Vis spectroscopy. nih.gov Chemometric methods, such as Principal Component Analysis (PCA), can be employed to identify patterns and correlations within this multivariate data. nih.govresearchgate.net This approach can help in classifying different derivatives, quality control, and building predictive models for various properties based on spectroscopic profiles. nih.gov
Theoretical and Computational Studies of 1 Ethoxyphenazine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Theory
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of organic molecules. nih.govmdpi.comnih.gov For 1-Ethoxyphenazine, these calculations can reveal the distribution of electrons within the molecule and the energies of its molecular orbitals, which are fundamental to its chemical reactivity and photophysical properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's electronic transitions and its ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and its electronic absorption properties. youtube.com
For this compound, the ethoxy group (-OC2H5) at the 1-position is an electron-donating group. This substituent is expected to raise the energy of the HOMO and have a smaller effect on the LUMO energy compared to the parent phenazine (B1670421) molecule. A higher HOMO energy level indicates that this compound is more readily oxidized than unsubstituted phenazine. Theoretical calculations can provide precise energy values for these orbitals.
Illustrative Data on Calculated HOMO and LUMO Energy Levels
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Phenazine | -6.15 | -3.45 | 2.70 |
Note: The data presented in this table is illustrative and based on general principles of substituent effects on aromatic systems. Actual values would require specific quantum chemical calculations.
Electron density maps, derived from quantum chemical calculations, visualize the probability of finding an electron at a particular point in the space around a molecule. nih.govproteopedia.org In this compound, the electron-donating nature of the ethoxy group leads to an increase in electron density on the phenazine ring system, particularly at the ortho and para positions relative to the substituent. This increased electron density influences the molecule's reactivity towards electrophiles.
Furthermore, analysis of the molecular orbitals can reveal charge transfer characteristics. Upon electronic excitation, an electron is promoted from the HOMO to the LUMO. In substituted phenazines, this can lead to an intramolecular charge transfer (ICT) character, where the electron density shifts from the electron-donating group and parts of the phenazine ring to the electron-accepting pyrazine (B50134) core of the phenazine system.
The ionization potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. It is a direct measure of a molecule's ability to be oxidized. According to Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy. A higher HOMO energy corresponds to a lower ionization potential.
Given that the ethoxy group in this compound raises the HOMO energy level relative to phenazine, it is predicted that this compound will have a lower ionization potential than its unsubstituted counterpart.
Illustrative Data on Calculated Ionization Potentials
| Compound | Calculated Ionization Potential (eV) |
|---|---|
| Phenazine | 8.92 |
Note: This data is hypothetical and serves to illustrate the expected trend based on theoretical principles.
Computational Modeling of Substituent Effects on Electronic and Optical Properties of Ethoxyphenazines
Computational modeling allows for a systematic investigation of how different substituents at various positions on the phenazine core affect its electronic and optical properties. nih.govnih.gov By computationally screening a range of ethoxyphenazine isomers and other substituted phenazines, it is possible to tune these properties for specific applications.
The position of the ethoxy group on the phenazine ring is critical. For instance, substitution at the 1-position, as in this compound, will have a different electronic influence compared to substitution at the 2-position due to the differing proximity to the nitrogen atoms of the pyrazine ring. Computational studies can quantify these differences in terms of changes in HOMO-LUMO gaps, dipole moments, and absorption spectra. Generally, electron-donating groups like ethoxy tend to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum.
Theoretical Predictions of Redox Potentials and Electrochemical Behavior
The redox potential of a molecule is a measure of its tendency to gain or lose electrons. For phenazine derivatives, which are known for their redox activity, theoretical predictions of redox potentials are of significant interest, particularly for applications in areas like redox flow batteries. acs.orgrsc.orgdigitellinc.comnih.gov
DFT calculations, often in combination with a thermodynamic cycle, can be used to predict the redox potentials of molecules in solution. rsc.org The introduction of an electron-donating ethoxy group is expected to make the reduction of this compound more difficult compared to unsubstituted phenazine. This is because the increased electron density on the phenazine ring system destabilizes the negatively charged radical anion formed upon reduction. Consequently, this compound is predicted to have a more negative reduction potential than phenazine.
Illustrative Data on Theoretically Predicted Redox Potentials
| Compound | Predicted First Reduction Potential (V vs. SHE) |
|---|---|
| Phenazine | -0.45 |
Note: These values are illustrative and intended to show the expected effect of the ethoxy substituent. Actual redox potentials are dependent on the solvent and computational methodology.
Electrochemical Properties and Redox Behavior
Cyclic Voltammetry and Other Voltammetric Techniques for Electrochemical Characterization
Cyclic voltammetry (CV) is a cornerstone technique for the electrochemical characterization of redox-active compounds. It involves sweeping the electrode potential linearly with time and measuring the resulting current, providing insights into redox potentials, reversibility, and reaction mechanisms pineresearch.comjh.edu. For 1-ethoxyphenazine, studies employing CV have been conducted to elucidate its electrochemical behavior.
A typical cyclic voltammogram for this compound, as reported in a study using tetrahydrofuran (B95107) (THF) as the solvent with 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) ([Bu₄N][PF₆]) as the supporting electrolyte, reveals specific redox events researchgate.net. The measurements were performed using a glassy carbon working electrode, a platinum wire counter electrode, and referenced against the ferrocene (B1249389)/ferrocenium (Fc⁺/Fc) redox couple at a scan rate of 100 mV/s. This analysis indicated a quasi-reversible redox process characterized by two distinct cathodic waves researchgate.net.
Table 1: Cyclic Voltammetry Data for this compound
| Parameter | Value | Unit | Reference Electrode | Solvent | Supporting Electrolyte | Scan Rate |
| Compound | This compound | - | Fc⁺/Fc | THF | 0.1 M [Bu₄N][PF₆] | 100 mV/s |
| Redox Event | Cathodic Wave 1 | -0.93 | V | THF | 0.1 M [Bu₄N][PF₆] | 100 mV/s |
| Redox Event | Cathodic Wave 2 | -1.11 | V | THF | 0.1 M [Bu₄N][PF₆] | 100 mV/s |
| Reversibility | Quasi-reversible | - | Fc⁺/Fc | THF | 0.1 M [Bu₄N][PF₆] | 100 mV/s |
Other voltammetric techniques, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), could also be employed to gain higher sensitivity and resolution for studying specific redox transitions or the kinetics of electron transfer pineresearch.comjh.edu.
Investigation of Reversible Redox Reactions and Stability of Redox States in Ethoxyphenazines
The reversibility of redox reactions is a critical parameter, indicating the ability of a molecule to undergo facile and repeatable oxidation and reduction processes without significant degradation. In the case of this compound, the observed redox behavior is described as "quasi-reversible" researchgate.net. This classification suggests that while the molecule undergoes electron transfer, the process may not be perfectly reversible on the timescale of the experiment. Factors contributing to quasi-reversibility can include slow electron transfer kinetics, coupled chemical reactions, or limited stability of the generated redox intermediates asdlib.org.
The two cathodic waves observed at -0.93 V and -1.11 V indicate that this compound can accept at least two electrons. The quasi-reversible nature implies that the reduced species (anions) are formed and can be re-oxidized, albeit with some kinetic limitations or potential chemical follow-up reactions that prevent a perfectly symmetrical peak shape in the voltammogram compared to a highly reversible couple like ferrocene asdlib.orgedaq.com. The stability of these reduced states would be crucial for applications requiring multiple charge-discharge cycles, such as in batteries or electrocatalytic systems. Further studies, potentially involving varying scan rates in CV or employing techniques like chronoamperometry, would be necessary to fully characterize the stability and reversibility of these redox states pineresearch.com.
Impact of the Ethoxy Group on Electrochemical Potentials and Redox Mechanisms
The presence and position of substituents on the phenazine (B1670421) core significantly influence its electrochemical properties, including redox potentials and reaction mechanisms rsc.orgdoi.org. The ethoxy group (-OCH₂CH₃) is generally considered an electron-donating group (EDG) through resonance, which typically shifts redox potentials to more negative values (i.e., making oxidation harder and reduction easier) compared to the unsubstituted parent compound rsc.orglibretexts.org.
While direct comparative studies of this compound versus unsubstituted phenazine are not extensively detailed in the provided literature, general trends for phenazine derivatives suggest that the ethoxy group at the 1-position would likely lower the reduction potentials. For instance, studies on other phenazine derivatives have shown that electron-donating groups shift potentials to more negative values, while electron-withdrawing groups shift them to more positive values rsc.org. Specifically, functionalization at the R2 position (which would correspond to the 1-position in this compound) with EDGs has been shown to shift potentials to more negative values compared to the R1 position rsc.org. Another study mentions an ethoxy analogue (GCC-phen-m-OEt) exhibiting a redox process at -0.8 V vs. NHE, attributed to the phenazine linkage, which provides a benchmark for ethoxy-substituted phenazines osti.gov.
The mechanism of electron transfer can also be influenced by the ethoxy group. The electron-donating nature might stabilize radical cation or anion intermediates, potentially altering the pathways of coupled chemical reactions that might follow electron transfer. However, specific details on how the ethoxy group modifies the detailed redox mechanisms of this compound require more in-depth investigation.
Studies on Electron Transfer Kinetics and Diffusion Coefficients
Information regarding the specific electron transfer kinetics (e.g., rate constants, k⁰) and diffusion coefficients (D) for this compound is not explicitly detailed in the provided search results. These parameters are crucial for understanding the rate at which electrons are transferred to or from the molecule at an electrode surface and how quickly the molecule diffuses in solution to reach the electrode.
In cyclic voltammetry, diffusion coefficients can often be estimated from the peak current (Ip) using the Randles-Sevcik equation, provided the electron transfer is reversible and diffusion-controlled asdlib.org. The peak-to-peak separation (ΔEp) in a CV can offer insights into the kinetics of electron transfer, with smaller separations indicating faster kinetics and higher reversibility pineresearch.comasdlib.orgedaq.com. For quasi-reversible processes, the kinetics are slower, and ΔEp values are typically larger than the theoretical 59 mV for a reversible one-electron transfer at room temperature edaq.com.
Advanced theoretical models, such as those based on Marcus theory or Butler-Volmer kinetics, are used to quantitatively describe electron transfer kinetics, often incorporating factors like reorganization energy and solvent reorganization mit.edunih.govcityu.edu.hk. To determine these specific parameters for this compound, systematic CV experiments varying scan rates and potentially employing electrochemical impedance spectroscopy (EIS) would be necessary.
Compound Name Table:
| Common Name | Chemical Name |
| This compound | This compound |
| Phenazine | Phenazine |
| Ferrocene/Ferrocenium | Ferrocene/Ferrocenium |
Advanced Applications in Materials Science and Chemical Sensing
1-Ethoxyphenazine as a Core Structure for Fluorescent Probes and Chemosensors
Potential in Dye-Sensitized Solar Cells (DSSCs)
The field of dye-sensitized solar cells (DSSCs) has seen significant exploration of organic dyes, including those based on phenazine (B1670421) and related heterocyclic structures like phenothiazines. These compounds often serve as sensitizers, absorbing sunlight and injecting electrons into a semiconductor electrode. While direct studies focusing on this compound as a DSSC sensitizer (B1316253) are not extensively documented, the general class of phenazine derivatives has demonstrated promise in this area.
Phenothiazine-based dyes, for instance, have been investigated for their potential to replace expensive metal-based sensitizers. Research has shown that structural modifications, such as the incorporation of electron-donating groups and specific anchoring units, can significantly influence photovoltaic performance. For example, phenothiazine (B1677639) derivatives with acrylic acid anchoring units have been synthesized and tested in DSSCs, achieving power conversion efficiencies (PCEs) ranging from 1.55% to over 8.50% when combined with co-sensitization and blocking layer strategies bibliotekanauki.plnih.gov. Other phenazine-containing dyes have also reported PCEs in the range of 2.64% to 4.36% researchgate.netmdpi.com. The presence of an ethoxy group on the phenazine core of this compound is expected to influence its electronic properties, potentially affecting its light absorption and charge transfer characteristics, which are critical for DSSC performance. Further research is needed to evaluate this compound's efficacy as a sensitizer or co-sensitizer in DSSCs.
Structure-Property Relationships for Advanced Material and Sensing Applications
Understanding the correlation between molecular architecture and functional properties is key to designing effective materials. For this compound, its phenazine core, substituted with an ethoxy group, dictates its optical and electrochemical behavior.
Phenazine derivatives are well-known for their electrochemical activity, primarily due to the presence of two nitrogen atoms within the conjugated system, which can readily participate in redox reactions. Cyclic voltammetry (CV) is the standard technique for characterizing these electrochemical properties, revealing oxidation and reduction potentials.
Studies on various phenazine derivatives have shown them to undergo reversible redox processes. For example, some phenazine derivatives have exhibited quasi-reversible redox events with cathodic waves observed at potentials around -0.93 V and -1.11 V versus the Fc+/Fc redox couple researchgate.net. Other phenazine metabolites have shown redox potentials in the range of -70 mV to -347 mV versus Ag/AgCl nih.gov. These potentials are influenced by the substituents on the phenazine ring. The electron-donating ethoxy group in this compound is expected to affect the redox potentials compared to unsubstituted phenazine, potentially making oxidation or reduction easier or harder depending on the specific redox process.
This inherent redox activity makes phenazines valuable as redox mediators in electrochemical sensors and biosensors nih.govmyu-group.co.jptandfonline.com. Their ability to shuttle electrons efficiently allows for the electrochemical detection of various analytes. The specific redox potentials and the stability of the redox states are critical for designing sensitive and selective electrochemical sensing platforms.
Data Tables
The following tables summarize the available optical and electrochemical data for phenazine and its derivatives, which provide a basis for understanding the expected properties of this compound.
Table 1: Optical Absorption Properties of Phenazine
| Compound | Solvent | Absorption Maxima (λmax) (nm) | Notes |
| Phenazine | Ethanol | 250, 350, 364 | Characteristic absorption bands thieme-connect.de |
| Phenazine | Toluene | 250, 350, 364 | Characteristic absorption bands thieme-connect.de |
| This compound | N/A | Expected to be modified by ethoxy group | Specific data not found in literature |
Future Research Directions and Perspectives on 1 Ethoxyphenazine
Exploration of Novel Synthetic Pathways for Diversified Ethoxyphenazine Derivatives
Current research in phenazine (B1670421) chemistry highlights the significant potential for developing new synthetic routes to access a wider array of ethoxyphenazine derivatives. Future work should focus on creating efficient, scalable, and environmentally benign methods for synthesizing 1-Ethoxyphenazine and its analogs. This includes exploring regioselective functionalization techniques that allow for precise control over substituent placement on the phenazine core, thereby enabling the generation of libraries of compounds with tailored electronic and photophysical properties. Research findings indicate that the strategic placement of electron-donating or electron-withdrawing groups can significantly tune the redox potentials of phenazine derivatives acs.orgresearchgate.netresearchgate.net. Future synthetic efforts could target specific ethoxyphenazine structures predicted by computational models to possess optimal characteristics for particular applications, such as advanced energy storage or optoelectronic devices. The development of greener synthetic protocols, minimizing waste and energy consumption, will also be a critical aspect of future research in this area.
Advanced Computational Approaches for Predictive Material Design and Optimization
The application of advanced computational chemistry techniques is crucial for accelerating the design and optimization of ethoxyphenazine-based materials. Density Functional Theory (DFT) calculations, coupled with machine learning (ML) models, have shown great promise in predicting the redox potentials and other key properties of phenazine derivatives acs.orgresearchgate.netosti.gov. Future research should expand upon these methods to develop more accurate predictive models for a broader range of properties, including electronic band gaps, charge transport characteristics, and photoluminescence efficiencies, specifically for ethoxyphenazine derivatives. High-throughput screening of virtual libraries of ethoxyphenazine compounds, guided by these computational tools, can efficiently identify candidates with desired material properties for applications in areas like organic electronics or catalysis. Optimization strategies will involve fine-tuning molecular structures through computational simulations to enhance performance, stability, and processability, thereby reducing the need for extensive experimental trial-and-error.
| Computational Method | Application Area for Ethoxyphenazines | Key Predictive Properties | Research Focus |
| DFT | Material Properties, Redox Potentials | Electronic structure, Redox potentials, Stability | Tuning properties via functionalization acs.orgresearchgate.netresearchgate.net |
| Machine Learning | Material Discovery, Property Prediction | Redox potentials, Performance metrics | Accelerating virtual screening acs.orgosti.gov |
| High-Throughput DFT | Material Screening | Redox potentials, Stability | Identifying candidates for energy storage researchgate.net |
Innovative Applications in Emerging Technologies Beyond Current Scope
The unique electronic and photophysical properties of phenazine derivatives suggest significant potential for innovative applications in emerging technological fields. Future research should explore the utilization of this compound and its tailored derivatives in areas such as next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and advanced sensing platforms. The tunable redox behavior of phenazines makes them attractive candidates for redox flow batteries and other electrochemical energy storage systems acs.orgresearchgate.netosti.gov. Furthermore, their inherent fluorescence and potential for modification could lead to applications in bioimaging probes, fluorescent sensors, and photocatalytic systems for environmental remediation or chemical synthesis. Investigating the performance of ethoxyphenazine derivatives in these novel contexts, beyond their established roles, will require a deep understanding of structure-property relationships and careful material engineering.
Interdisciplinary Research Integrating Ethoxyphenazine Chemistry with Other Scientific Domains
The advancement of this compound research will benefit immensely from interdisciplinary collaborations that integrate its chemistry with other scientific domains. Future efforts should foster research at the interface of chemistry, materials science, physics, and biology. For instance, integrating ethoxyphenazine scaffolds into novel polymer architectures could lead to advanced functional materials with unique mechanical and electronic properties. In physics, exploring the quantum mechanical behavior and charge transport mechanisms of ethoxyphenazine-based systems could pave the way for new electronic or spintronic devices. From a biological perspective, functionalized ethoxyphenazines could be investigated for their potential as fluorescent probes in cellular imaging, as components in targeted drug delivery systems, or as novel therapeutic agents, provided safety and efficacy are thoroughly evaluated in future preclinical studies. Such cross-disciplinary approaches are essential for fully realizing the multifaceted potential of this compound.
Compound List:
this compound
Phenazine
Phenazine derivatives
Q & A
Q. What are the established synthetic routes for 1-Ethoxyphenazine, and how can researchers optimize reaction conditions?
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- NMR : Compare chemical shifts (¹H/¹³C) to reference spectra for ethoxy-group confirmation (δ ~1.3 ppm for CH₃, δ ~3.5 ppm for OCH₂).
- Mass Spectrometry : Identify molecular ion peaks (m/z = 212.2 for C₁₄H₁₂N₂O) and fragmentation patterns.
- IR : Detect C-O-C stretching (~1100 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹).
- HPLC/GC : Assess purity (>95% preferred for biological assays) .
Q. What are the critical physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Key properties include solubility (lipophilic in non-polar solvents like chloroform), stability under light/heat (assessed via thermogravimetric analysis), and pKa (estimated via computational tools like ACD/Labs). These properties guide solvent selection for reactions and biological testing. For stability studies, monitor degradation under accelerated conditions (e.g., 40°C/75% RH) with UV-Vis or LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data regarding this compound’s reactivity or biological activity?
- Methodological Answer : Contradictions often arise from impurities, solvent effects, or assay variability. Mitigation strategies:
- Reproducibility Checks : Replicate experiments across independent labs.
- Meta-Analysis : Systematically compare published data using PRISMA guidelines to identify outliers or methodological biases .
- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm compound identity and purity .
Q. What computational methods predict this compound’s biological targets or metabolic pathways?
- Methodological Answer : Employ in silico tools:
- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB).
- QSAR Modeling : Corrogate substituent effects on bioactivity using descriptors like logP or HOMO/LUMO energies.
- ADME Prediction : Tools like SwissADME estimate bioavailability and metabolic stability. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Q. How to design a systematic review or scoping study on this compound’s applications in material science or medicinal chemistry?
- Methodological Answer : Follow Cochrane or PRISMA frameworks:
Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).
Use databases like PubMed, SciFinder, and Reaxys for literature retrieval.
Extract data on synthesis, bioactivity, and mechanistic studies.
Analyze trends (e.g., structure-activity relationships) and gaps (e.g., toxicity data).
Consult scoping study frameworks by Arksey & O’Malley for interdisciplinary applications .
Methodological Best Practices
Q. How should researchers address ethical considerations in studies involving this compound?
- Methodological Answer :
- Data Transparency : Disclose raw data and conflicts of interest in publications.
- Safety Protocols : Follow SDS guidelines (e.g., PPE for handling phenazine derivatives) and institutional review board (IRB) approvals for biological testing .
Q. What strategies ensure rigorous analysis of uncertainties in this compound research?
- Methodological Answer :
- Error Propagation Analysis : Quantify uncertainties in measurements (e.g., NMR integration errors) using statistical software (e.g., R or Python’s SciPy).
- Sensitivity Testing : Vary experimental parameters (e.g., pH, temperature) to assess robustness of conclusions .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
